One common approach involves the following steps [, , ]:
Variations in specific reagents, catalysts, and reaction conditions exist across different studies. For instance, some researchers utilize potassium borohydride and aluminum chloride as reducing agents for a milder and more cost-effective deprotection step []. Another variation involves using chiral reagents and specific reaction conditions to selectively synthesize individual enantiomers of the compound [].
This compound is classified as an organic low-molecular-weight compound. It is particularly significant in medicinal chemistry due to its structural similarities to various pharmacologically active substances, making it a candidate for further research into therapeutic applications, particularly in treating neurological disorders .
The synthesis of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt involves several key steps. A common method includes the hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney nickel and sodium borohydride as catalysts.
This method has been noted for its high yield (up to 99.3%) and purity (98.1%), making it suitable for industrial applications .
The molecular structure of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt can be represented as follows:
The structural representation can be visualized using SMILES notation: COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
.
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt is involved in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt is primarily attributed to its interactions with specific receptors or enzymes within biological systems:
Research into these mechanisms continues, particularly regarding its potential therapeutic effects in neurological disorders .
The stability of this compound is influenced by storage conditions; it should be kept at low temperatures (2-8°C) to prevent degradation.
The applications of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt span several fields:
This compound is utilized in pharmaceutical production and other chemical products due to its favorable properties and reactivity profiles .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2